

Comparative analysis of different methods for measuring total homocysteine

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Compound of Interest

Compound Name: *DL-Homocysteine*

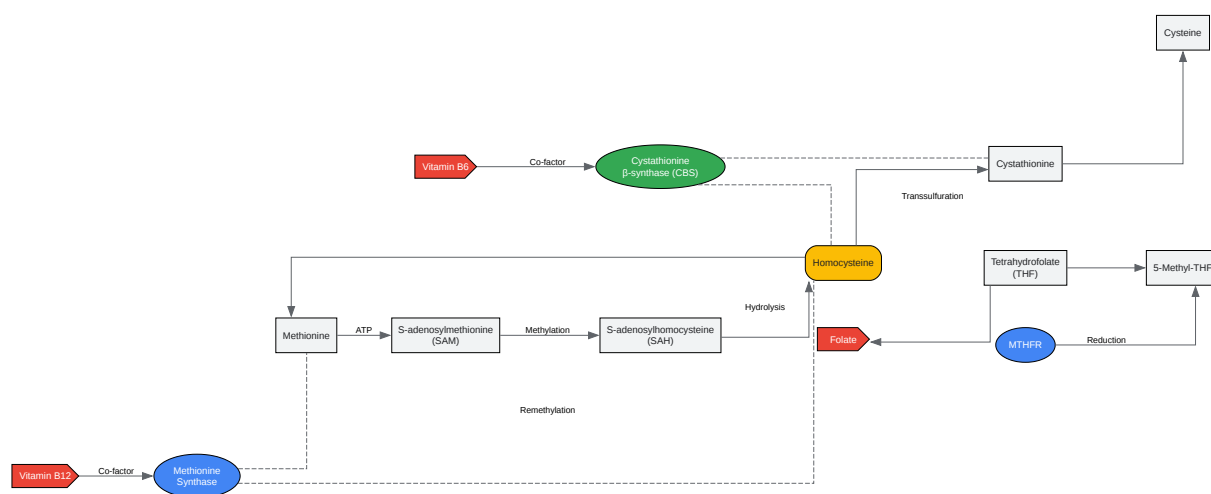
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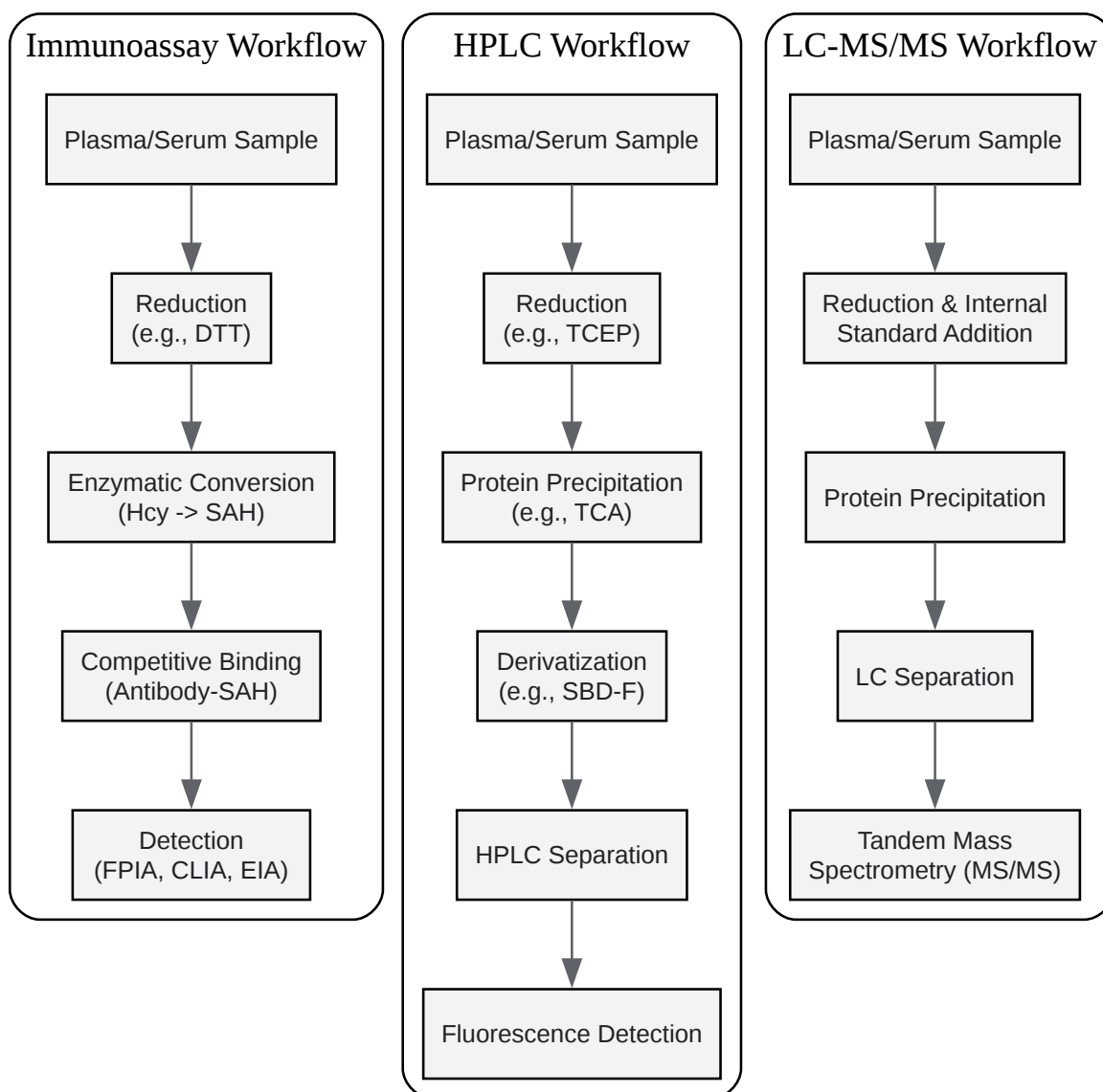
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Introduction to Homocysteine

Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine. In plasma, it exists in several forms: a free thiol, a disulfide (homocystine), and bound to plasma proteins via a disulfide linkage. "Total homocysteine" refers to the sum of all these forms after a reductive cleavage step. Elevated levels of tHcy, or hyperhomocysteinemia, are a recognized risk factor for various disorders.

The metabolic pathway of homocysteine is centered around the methionine cycle, where it can be remethylated to methionine or enter the transsulfuration pathway to form cysteine. This process is dependent on several B vitamins, including folate (B9), cobalamin (B12), and pyridoxine (B6).





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